molecular formula C10H11N3O2 B2430881 Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 76157-13-6

Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2430881
CAS No.: 76157-13-6
M. Wt: 205.217
InChI Key: ZYZKPUSLGMLJBT-UHFFFAOYSA-N
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Description

Structural Significance of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate

This compound possesses a distinctive molecular architecture that exemplifies the structural complexity achievable within the imidazo[1,2-a]pyridine family. The compound is characterized by its Chemical Abstracts Service registry number 76157-13-6 and systematic name this compound. The molecular structure incorporates three key functional elements: the bicyclic imidazo[1,2-a]pyridine core, an amino group positioned at the 3-carbon, and an ethyl carboxylate group at the 2-carbon position.

The molecular properties of this compound demonstrate its compact yet functionally diverse nature. With a molecular weight of 205.217 grams per mole and an exact mass of 205.085 grams per mole, the compound exhibits a relatively low molecular weight that facilitates its handling and synthetic manipulation. The compound's computed properties reveal important structural characteristics, including a calculated partition coefficient (XLogP3) of 2.5, indicating moderate lipophilicity. The hydrogen bond donor count of 1 and acceptor count of 4 suggest the compound's potential for forming intermolecular interactions, while the rotatable bond count of 3 indicates moderate molecular flexibility.

Table 1: Key Molecular Properties of this compound

Property Value Source
Molecular Formula C10H11N3O2
Molecular Weight 205.217 g/mol
Exact Mass 205.085 g/mol
Chemical Abstracts Service Number 76157-13-6
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3
Topological Polar Surface Area 69.6 Ų
Heavy Atom Count 15

The structural significance of this compound extends beyond its individual molecular properties to encompass its role as a representative member of functionalized imidazo[1,2-a]pyridine derivatives. The presence of both amino and carboxylate functionalities provides multiple sites for further chemical modification, making this compound particularly valuable as an intermediate in synthetic organic chemistry. The amino group at the 3-position can participate in various reactions including acylation, alkylation, and condensation processes, while the ethyl carboxylate group offers opportunities for hydrolysis, transesterification, and amidation reactions.

The compound's three-dimensional structure, as determined through computational modeling, reveals important conformational characteristics that influence its chemical reactivity and potential biological activity. The bicyclic core maintains a planar configuration typical of aromatic heterocycles, while the ethyl carboxylate side chain exhibits conformational flexibility. This combination of rigid core structure and flexible substituents contributes to the compound's versatility in both synthetic applications and potential biological interactions.

Historical Context of Imidazo[1,2-a]pyridine-Based Compounds in Heterocyclic Chemistry

The historical development of imidazo[1,2-a]pyridine chemistry traces its origins to the early twentieth century, with foundational work establishing the basic synthetic approaches and structural understanding of these important heterocyclic systems. The pioneering investigations by Tschitschibabin and colleagues in 1925 marked a significant milestone in the field, introducing an innovative method for synthesizing imidazo[1,2-a]pyridine derivatives through the reaction of 2-aminopyridine with bromoacetaldehyde under elevated temperatures. This early work, conducted at temperatures ranging from 150 to 200 degrees Celsius in sealed reaction vessels, demonstrated the feasibility of constructing the imidazo[1,2-a]pyridine framework through cyclization processes, albeit with modest initial yields.

The structural and compositional analysis of imidazo[1,2-a]pyridine derivatives received comprehensive examination through the meticulous work of W. L. Mosby in 1961, which represented a pivotal moment in understanding these complex heterocyclic compounds. Mosby's foundational research laid the groundwork for subsequent investigations into the vast array of derivatives that have since been recognized for their extensive pharmacological potential and diverse applications. This systematic analysis provided the chemical community with essential insights into the fundamental properties and reactivity patterns of the imidazo[1,2-a]pyridine scaffold.

The evolution of synthetic methodologies for imidazo[1,2-a]pyridine derivatives has demonstrated remarkable progress over the subsequent decades. Early synthetic approaches primarily relied on condensation reactions between alpha-haloketones and 2-aminopyridines, with various research groups developing both catalytic and non-catalytic systems to improve reaction efficiency and product yields. The incorporation of basic reagents, such as sodium hydrogen carbonate, facilitated reactions under milder conditions and significantly enhanced synthetic efficiency compared to the original high-temperature protocols.

Table 2: Historical Milestones in Imidazo[1,2-a]pyridine Chemistry

Year Researcher(s) Contribution Significance
1925 Tschitschibabin et al. First synthesis from 2-aminopyridine and bromoacetaldehyde Established fundamental synthetic approach
1961 W. L. Mosby Comprehensive structural and compositional analysis Provided foundational understanding of framework
Modern Era Various groups Development of over 20 synthetic strategies Enhanced accessibility and diversity
Recent Years Chernyak et al. Three-component copper-catalyzed coupling Advanced multicomponent approaches

The recognition of imidazo[1,2-a]pyridine derivatives as privileged structures in medicinal chemistry has driven continuous innovation in synthetic methodology development. Recent advances have focused on developing more environmentally sustainable and efficient synthetic routes, including metal-free approaches that avoid the use of transition metal catalysts and toxic reagents. These developments reflect broader trends in organic chemistry toward greener synthetic practices while maintaining or improving reaction efficiency and product selectivity.

The contemporary understanding of imidazo[1,2-a]pyridine chemistry encompasses a sophisticated appreciation of structure-activity relationships, synthetic accessibility, and biological relevance. Modern synthetic approaches have expanded beyond traditional condensation reactions to include oxidative cyclization, rearrangement reactions, photochemical processes, and electrosynthetic methods. The development of multicomponent reactions, particularly three-component coupling processes involving 2-aminopyridine, aldehydes, and terminal alkynes with copper catalysis, represents a significant advancement in synthetic efficiency and structural diversity.

The historical progression of imidazo[1,2-a]pyridine chemistry demonstrates the evolution from basic structural understanding to sophisticated synthetic control and biological application. This development trajectory reflects the compound class's fundamental importance in heterocyclic chemistry and its continuing relevance in contemporary chemical research. The establishment of this compound within this historical context illustrates how individual derivatives contribute to the broader understanding and application of the imidazo[1,2-a]pyridine framework in modern synthetic and medicinal chemistry.

Properties

IUPAC Name

ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZKPUSLGMLJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate can be synthesized through various methods. One common approach involves the nucleophilic addition of 2-aminopyridine to an appropriate electrophile, followed by cyclization and esterification . Another method includes the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Chemistry

Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate serves as a valuable building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound can be modified to create more complex heterocyclic compounds.
  • Ligand in Coordination Chemistry : It acts as a ligand for various metal ions, facilitating the development of coordination complexes.

Biology

In biological research, this compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cell lines by modulating pro-apoptotic and anti-apoptotic proteins.
  • Antimicrobial Properties : The compound exhibits significant activity against various bacterial strains, including multidrug-resistant organisms.

Medicine

The therapeutic potential of this compound is explored in several areas:

  • Cancer Treatment : Studies show its efficacy against cancer cell lines, suggesting it may serve as a lead compound for new anticancer drugs.
  • Infectious Diseases : Its antimicrobial properties indicate potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Efficacy

A study assessed the anticancer efficacy of this compound on HeLa cells. Researchers observed a dose-dependent increase in apoptosis markers. The findings indicated that the compound downregulates Bcl-2 while upregulating Bax, suggesting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Action Against Mycobacterium tuberculosis

Another study focused on the compound's activity against Mycobacterium tuberculosis (Mtb). The results revealed potent inhibitory effects with a minimum inhibitory concentration (MIC) significantly lower than existing treatments. This study highlighted a unique mode of action distinct from conventional antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring structure with an ethyl ester group and an amino substituent at the 3-position of the imidazole ring. Its molecular formula is C_11H_12N_4O_2, and it has a molecular weight of approximately 232.24 g/mol .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • DNA Binding : The compound can bind to DNA, influencing gene expression and cellular processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, particularly those related to nucleic acid metabolism due to its structural similarity to purines .
  • Induction of Apoptosis : In cancer cells, it may activate pro-apoptotic pathways while inhibiting anti-apoptotic proteins, leading to programmed cell death .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it disrupts bacterial cell membranes and inhibits essential enzymes required for bacterial survival. This activity has been observed against various strains, including multidrug-resistant bacteria .

Anticancer Properties

The compound exhibits promising anticancer activity across several cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and PC-3 (prostate cancer).
  • IC50 Values : Preliminary studies show IC50 values in the micromolar range, indicating effective growth inhibition .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been noted for potential anti-inflammatory effects. This property may contribute to its overall therapeutic profile in treating various diseases characterized by inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibitory effects on multiple cancer cell lines
Anti-inflammatoryPotential reduction in inflammatory markers

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Mycobacterium tuberculosis demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM for certain derivatives. These findings highlight its potential as a lead compound for developing new antitubercular agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of 2-aminopyridine derivatives with ethyl bromopyruvate or α-bromoketones. Key steps include refluxing in ethanol with acid catalysts (e.g., HCl) to promote cyclization. Optimization strategies include adjusting stoichiometry, temperature (60–80°C), and solvent polarity. Continuous flow synthesis has been reported to enhance yield (85–92%) and purity by minimizing side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, with characteristic shifts for the amino group (δ 5.2–5.8 ppm) and ester carbonyl (δ 165–170 ppm). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 261.08), while IR spectroscopy confirms C=O (1720 cm⁻¹) and N-H (3350 cm⁻¹) stretches .

Q. What protocols are recommended for in vitro antimicrobial activity evaluation of this compound?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined, with positive controls (e.g., ciprofloxacin). For antituberculosis activity, employ the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv .

Advanced Research Questions

Q. How does the substitution pattern (e.g., amino at C3, bromo at C6) influence biological activity compared to other derivatives?

  • Methodological Answer : Comparative SAR studies reveal that the C3 amino group enhances hydrogen bonding with enzyme targets (e.g., mycobacterial enoyl-ACP reductase), while bromine at C6 increases lipophilicity, improving membrane permeability. For example, Ethyl 3-amino-6-bromo derivatives show 4-fold higher antituberculosis activity (MIC = 1.56 µg/mL) than non-brominated analogs .

Q. What strategies resolve discrepancies in reported biological activities across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size) or impurity profiles. Implement orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) and validate compound purity via HPLC (>95%). Meta-analysis of data from standardized protocols (e.g., OECD guidelines) can reconcile conflicting results .

Q. How can computational tools predict binding affinity of this compound with target enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like DNA gyrase or cytochrome P450. Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bond networks. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) refines predictions .

Q. How do electron-withdrawing groups (e.g., CF₃) at specific positions modulate pharmacokinetic properties?

  • Methodological Answer : Introducing CF₃ at C6 increases metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for non-CF₃ analogs) by reducing CYP450-mediated oxidation. LogP values (2.8–3.5) correlate with enhanced blood-brain barrier penetration in rodent models. These modifications are guided by QSAR models and in vitro ADME assays .

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